4-Chloro-3-methyl-1,2-dioxo-4,5-diphenyl-4H-1lambda~5~,2lambda~5~-pyrazole
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Overview
Description
4-Chloro-3-methyl-1,2-dioxo-4,5-diphenyl-4H-1lambda~5~,2lambda~5~-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methyl-1,2-dioxo-4,5-diphenyl-4H-1lambda~5~,2lambda~5~-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with a diketone or ketoester . The reaction conditions often include the use of solvents like ethanol or dioxane and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps like purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methyl-1,2-dioxo-4,5-diphenyl-4H-1lambda~5~,2lambda~5~-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The chlorine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while substitution reactions can produce a variety of substituted pyrazoles .
Scientific Research Applications
4-Chloro-3-methyl-1,2-dioxo-4,5-diphenyl-4H-1lambda~5~,2lambda~5~-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3-methyl-1,2-dioxo-4,5-diphenyl-4H-1lambda~5~,2lambda~5~-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
Methylchloroisothiazolinone: Another heterocyclic compound with antimicrobial properties.
Imidazole Derivatives: Known for their broad range of biological activities.
1,3-Dioxolan-2-one Derivatives: Used in various industrial applications.
Uniqueness
Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and development .
Properties
CAS No. |
61355-09-7 |
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Molecular Formula |
C16H13ClN2O2 |
Molecular Weight |
300.74 g/mol |
IUPAC Name |
4-chloro-3-methyl-1,2-dioxido-4,5-diphenylpyrazole-1,2-diium |
InChI |
InChI=1S/C16H13ClN2O2/c1-12-16(17,14-10-6-3-7-11-14)15(19(21)18(12)20)13-8-4-2-5-9-13/h2-11H,1H3 |
InChI Key |
LNPKXRVHXLUFFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+]([N+](=C(C1(C2=CC=CC=C2)Cl)C3=CC=CC=C3)[O-])[O-] |
Origin of Product |
United States |
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